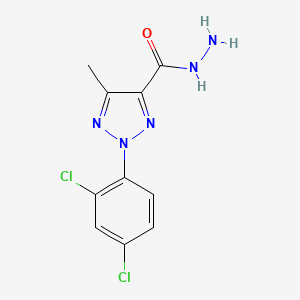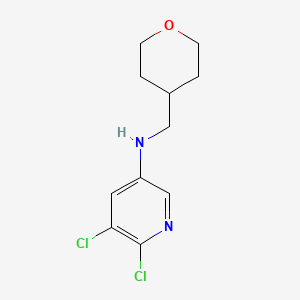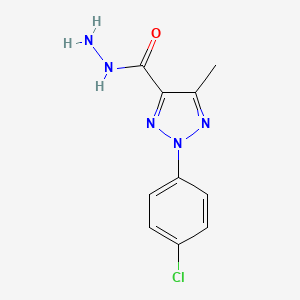![molecular formula C6H3ClN2S B11785982 7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)
7-Chlorothiazolo[5,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorothiazolo[5,4-B]pyridine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion results in a bicyclic system that has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method starts with the preparation of a thiazole derivative, which is then subjected to cyclization with a pyridine derivative under specific conditions. For instance, the reaction may involve the use of hydrazonoyl halides and triethylamine in ethanol .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve multi-step synthesis processes, starting from commercially available substances and employing various catalysts and reagents to achieve the desired product in moderate to good yields .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chlorothiazolo[5,4-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazolo[5,4-B]pyridine derivatives .
Aplicaciones Científicas De Investigación
7-Chlorothiazolo[5,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: It is utilized in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chlorothiazolo[5,4-B]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking the signaling pathways involved in cell growth and survival. This inhibition is facilitated by the formation of key hydrogen bonds between the compound and the kinase .
Comparación Con Compuestos Similares
Thiazolo[4,5-B]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Pyrano[2,3-D]thiazole: Known for its diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness: 7-Chlorothiazolo[5,4-B]pyridine stands out due to its specific structural features and the presence of a chlorine atom, which can enhance its bioactivity and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C6H3ClN2S |
|---|---|
Peso molecular |
170.62 g/mol |
Nombre IUPAC |
7-chloro-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H |
Clave InChI |
HLANSJRABYKWOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Cl)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)

![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)



![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)




![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

